
2-(3H-Purin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3H-Purin-3-yl)ethanol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in various biological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3H-Purin-3-yl)ethanol typically involves the reaction of purine derivatives with ethanol under specific conditions. One common method is the condensation reaction between a purine base and an ethanol derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 2-(3H-Purin-3-yl)ethanol can be achieved through continuous flow biocatalysis. This method utilizes enzymes such as lipase from Thermomyces lanuginosus to catalyze the reaction between purine nucleosides and ethanol. The process is optimized for high yield and efficiency, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 2-(3H-Purin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different purine derivatives.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of purine aldehydes and carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine ethanol derivatives.
科学研究应用
2-(3H-Purin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer and antiviral properties. .
Industry: Utilized in the production of pharmaceuticals and as a precursor for various bioactive compounds.
作用机制
The mechanism of action of 2-(3H-Purin-3-yl)ethanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit enzymes involved in DNA synthesis, leading to the suppression of cancer cell proliferation. Additionally, it can interfere with viral replication by targeting viral enzymes .
相似化合物的比较
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides: These compounds have similar purine structures but differ in their functional groups and biological activities.
Indole derivatives: While not purines, indole derivatives share some structural similarities and have diverse biological activities.
Uniqueness: 2-(3H-Purin-3-yl)ethanol is unique due to its specific ethanol group attached to the purine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
5614-65-3 |
|---|---|
分子式 |
C7H8N4O |
分子量 |
164.16 g/mol |
IUPAC 名称 |
2-purin-3-ylethanol |
InChI |
InChI=1S/C7H8N4O/c12-2-1-11-5-8-3-6-7(11)10-4-9-6/h3-5,12H,1-2H2 |
InChI 键 |
AQSMSKLUQSQXBB-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NC=N2)N(C=N1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



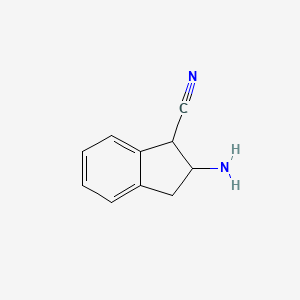

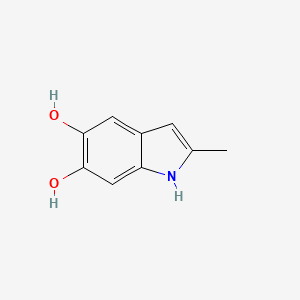

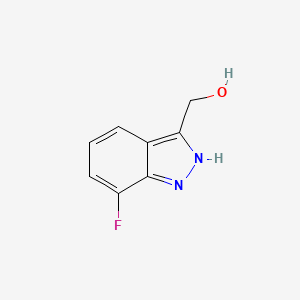
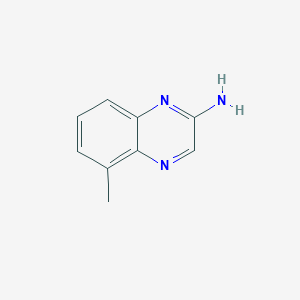
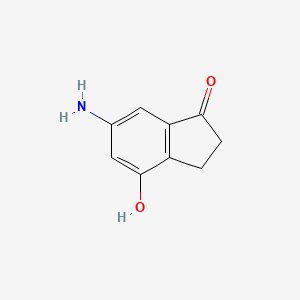
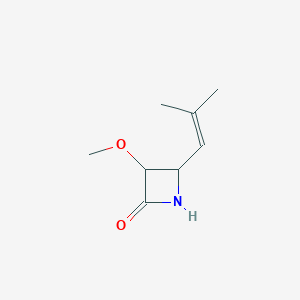

![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)


![2H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B11918487.png)
